molecular formula C11H7BrClNO2 B15329001 Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate

Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate

Cat. No.: B15329001
M. Wt: 300.53 g/mol
InChI Key: OHRYISRDLIZXHB-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a catalyst, followed by chlorination using a chlorinating agent such as thionyl chloride. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Amino or thio derivatives of isoquinoline.

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, making it a potent compound in drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromoisoquinoline-4-carboxylate
  • Methyl 3-chloroisoquinoline-4-carboxylate
  • Methyl 7-bromo-3-methylisoquinoline-4-carboxylate

Uniqueness

Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and enhances its potential in various applications compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 7-bromo-3-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-8-3-2-7(12)4-6(8)5-14-10(9)13/h2-5H,1H3

InChI Key

OHRYISRDLIZXHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Br

Origin of Product

United States

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